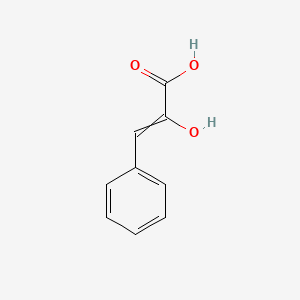
2-hydroxy-3-phenylprop-2-enoic acid
概要
説明
Enol-Phenylpyruvic acid: is a 2-hydroxy monocarboxylic acid that is the enol form of phenylpyruvic acid. It consists of acrylic acid having a hydroxy substituent at the 2-position and a phenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions:
Hydrolysis of Aminocinnamic Acid Derivatives: Enol-Phenylpyruvic acid can be prepared by hydrolyzing aminocinnamic acid derivatives, such as α-acetaminocinnamic acid.
Condensation of Benzaldehyde and Glycine Derivatives: Another method involves the condensation of benzaldehyde and glycine derivatives to form phenylazlactone, which is then hydrolyzed using acid or base catalysis.
Catalytic Carbonylation of Benzyl Halide: This method involves the catalytic carbonylation of benzyl halide in the presence of a catalytic system based on carbonyl complexes of cobalt or precursors.
Industrial Production Methods: Industrial production methods for 2-hydroxy-3-phenylprop-2-enoic acid typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Enol-Phenylpyruvic acid can undergo oxidation reactions, often resulting in the formation of phenylpyruvic acid.
Reduction: Reduction of 2-hydroxy-3-phenylprop-2-enoic acid can lead to the formation of various reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxy and phenyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acid or base catalysts are often employed in hydrolysis and condensation reactions.
Major Products:
Phenylpyruvic Acid: A major product formed from the oxidation of this compound.
Reduced Derivatives: Various reduced forms of the compound can be obtained through reduction reactions.
科学的研究の応用
Medicinal Applications
1. Antioxidant Properties
Research has shown that 2-hydroxy-3-phenylprop-2-enoic acid exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. A study highlighted its potential to scavenge free radicals, thereby protecting cells from damage caused by reactive oxygen species .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .
3. Antimicrobial Activity
Recent studies have reported that derivatives of cinnamic acid, including this compound, demonstrate antimicrobial effects against various pathogens. This property could pave the way for its application in developing new antimicrobial agents .
Cosmetic Applications
1. Skin Conditioning
Cinnamic acid derivatives are widely used in cosmetics due to their skin-conditioning properties. This compound can enhance the texture and moisture retention of skin formulations .
2. Anti-aging and Skin Lightening
Emerging research indicates that this compound may play a role in skin lightening and anti-aging treatments. It has been shown to inhibit melanin production, making it a candidate for formulations aimed at reducing hyperpigmentation .
Agricultural Applications
1. Plant Growth Regulation
Cinnamic acid derivatives are involved in plant growth regulation and stress responses. The application of this compound has been linked to enhanced growth rates and improved resistance to environmental stressors in certain plant species .
2. Pest Resistance
Studies suggest that this compound may contribute to pest resistance in plants by affecting the metabolic pathways of pests or enhancing the plants' natural defense mechanisms against herbivory .
Case Studies
作用機序
Enol-Phenylpyruvic acid exerts its effects through various biochemical pathways. It acts as a Bronsted acid, donating a hydron to acceptors (Bronsted bases) . The compound’s molecular targets include enzymes and other proteins involved in metabolic processes .
類似化合物との比較
Phenylpyruvic Acid: The keto form of 2-hydroxy-3-phenylprop-2-enoic acid, involved in similar biochemical processes.
Acrylic Acid Derivatives: Compounds with similar structural features and reactivity.
Uniqueness: Enol-Phenylpyruvic acid is unique due to its enol form, which imparts distinct chemical properties and reactivity compared to its keto counterpart, phenylpyruvic acid .
特性
分子式 |
C9H8O3 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
2-hydroxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12) |
InChIキー |
DEDGUGJNLNLJSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














